molecular formula C8H12Cl2N2O B1374526 3-(3-Azetidinyloxy)pyridine dihydrochloride CAS No. 1354543-05-7

3-(3-Azetidinyloxy)pyridine dihydrochloride

Cat. No. B1374526
CAS RN: 1354543-05-7
M. Wt: 223.1 g/mol
InChI Key: ZYMCDKCROLDTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Azetidinyloxy)pyridine dihydrochloride” is a chemical compound with the formula C₈H₁₂Cl₂N₂O . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The InChI code for “3-(3-Azetidinyloxy)pyridine dihydrochloride” is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .


Physical And Chemical Properties Analysis

“3-(3-Azetidinyloxy)pyridine dihydrochloride” has a molecular weight of 223.1 g/mol .

Scientific Research Applications

Ligand for Nicotinic Acetylcholine Receptors

3-(3-Azetidinyloxy)pyridine dihydrochloride and its analogues, like A-85380, have been identified as ligands with high affinity for nicotinic acetylcholine receptors (nAChRs). Studies show that certain analogues with halogen substituents exhibit subnanomolar affinity for nAChRs, making them of interest as pharmacological probes, potential medications, and candidates for developing radiohalogenated tracers for studying nAChRs (Koren et al., 1998).

Positron Emission Tomography (PET) Ligand

Derivatives of 3-(3-Azetidinyloxy)pyridine, such as F-A-85380, have been synthesized and shown to be potent and selective ligands for the human alpha4beta2 nicotinic acetylcholine receptor subtype. F-A-85380, in particular, has been labeled with the positron emitter fluorine-18 for PET imaging of central nAChRs. This compound's cerebral uptake can be modulated by the synaptic concentration of acetylcholine, making it suitable for brain imaging of nAChRs with PET (Doll et al., 1999).

Potential in CNS Active Agents

The 2-azetidinone skeleton, an integral part of 3-(3-Azetidinyloxy)pyridine derivatives, has shown potential as a central nervous system (CNS) active agent. Synthesis of Schiff’s bases and 2-azetidinones has led to compounds that exhibit antidepressant and nootropic activities, underscoring the potential of these compounds for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Radiotracer for Studying nAChRs

2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a radiotracer synthesized for studying nicotinic acetylcholine receptors, is another application of 3-(3-Azetidinyloxy)pyridine derivatives. This compound is used for PET imaging, offering high specific radioactivity and suitability for examining nAChRs (Horti et al., 1998).

Safety and Hazards

“3-(3-Azetidinyloxy)pyridine dihydrochloride” is classified as an irritant .

properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCDKCROLDTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Azetidinyloxy)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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